molecular formula C10H14N2O B1460042 6-Cyclohexylpyrimidin-4-ol CAS No. 1159818-32-2

6-Cyclohexylpyrimidin-4-ol

Cat. No. B1460042
M. Wt: 178.23 g/mol
InChI Key: RAKOFACYWLWFHF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Cyclohexylpyrimidin-4-ol is a chemical compound with the CAS Number: 1159818-32-2 . It has a molecular weight of 178.23 . The IUPAC name for this compound is 6-cyclohexyl-4-pyrimidinol .


Molecular Structure Analysis

The InChI code for 6-Cyclohexylpyrimidin-4-ol is 1S/C10H14N2O/c13-10-6-9 (11-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2, (H,11,12,13) . This indicates that the compound has a cyclohexyl group attached to the 6-position of a pyrimidin-4-ol ring .


Physical And Chemical Properties Analysis

6-Cyclohexylpyrimidin-4-ol is a powder at room temperature .

Scientific Research Applications

    Chemistry of Pyrimido Pyrimidines

    • Field : Organic Chemistry
    • Application : 6-Cyclohexylpyrimidin-4-ol is used in the synthesis of pyrimido[4,5-d]pyrimidine and pyrimido[5,4-d]pyrimidine analogs . These are types of bicyclic [6 + 6] systems .
    • Methods : The synthesis methods involve the reactivities of the substituents linked to the ring carbon and nitrogen atoms .
    • Results : The study provides an overview of the chemistry and biological significance of these compounds .

    Design and Synthesis of Novel Pyrazolo Pyrimidines

    • Field : Medicinal Chemistry
    • Application : Compounds similar to 6-Cyclohexylpyrimidin-4-ol, such as pyrazolo[3,4-d]pyrimidin-4-ol, are used in the synthesis of novel compounds with potential medicinal applications .
    • Methods : The synthesis involves attaching different groups at the N-1 and C-6 positions of the pyrimidine ring .
    • Results : Some of the synthesized compounds showed inhibitory activity against MCF-7 (a breast cancer cell line) with IC50 values in the micromolar range .

Safety And Hazards

The safety information for 6-Cyclohexylpyrimidin-4-ol indicates that it has the GHS07 pictogram, with the signal word "Warning" . The hazard statements include H302, H315, H319, and H335 .

properties

IUPAC Name

4-cyclohexyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14N2O/c13-10-6-9(11-7-12-10)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RAKOFACYWLWFHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=O)NC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Cyclohexylpyrimidin-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Cyclohexylpyrimidin-4-ol
Reactant of Route 2
Reactant of Route 2
6-Cyclohexylpyrimidin-4-ol
Reactant of Route 3
Reactant of Route 3
6-Cyclohexylpyrimidin-4-ol
Reactant of Route 4
Reactant of Route 4
6-Cyclohexylpyrimidin-4-ol
Reactant of Route 5
Reactant of Route 5
6-Cyclohexylpyrimidin-4-ol
Reactant of Route 6
Reactant of Route 6
6-Cyclohexylpyrimidin-4-ol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.